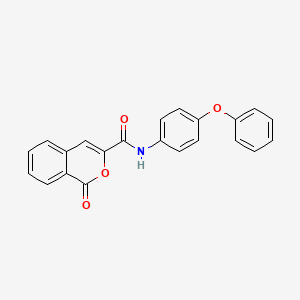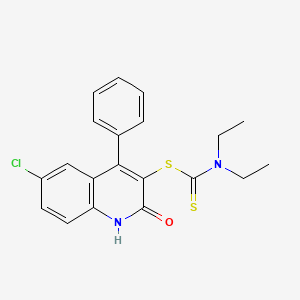![molecular formula C19H15BrN4O2 B11591643 9-(4-bromophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one CAS No. 6131-74-4](/img/structure/B11591643.png)
9-(4-bromophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“9-(4-bromophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is a complex organic compound that belongs to the class of triazoloquinazolinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of multiple functional groups, including bromophenyl, furan, and triazoloquinazolinone moieties, makes this compound a subject of interest for researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of “9-(4-bromophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazoloquinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenyl group: This step may involve a bromination reaction using bromine or a brominating agent.
Attachment of the furan ring: This can be done through a coupling reaction, such as Suzuki or Heck coupling, using a furan derivative and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Selection of efficient catalysts: To enhance reaction rates and selectivity.
Optimization of reaction conditions: Including temperature, pressure, and solvent choice.
Purification techniques: Such as recrystallization or chromatography to obtain the final product.
化学反応の分析
反応の種類
「9-(4-ブロモフェニル)-2-(フラン-2-イル)-5,6,7,9-テトラヒドロ-[1,2,4]トリアゾロ[5,1-b]キナゾリン-8(4H)-オン」は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: フラン環は酸化されてフランノンを形成することができます。
還元: ブロモフェニル基はフェニルに還元することができます。
置換: 臭素原子は、求核置換反応によって他の官能基で置換することができます。
一般的な試薬と条件
酸化剤: 過マンガン酸カリウムまたは三酸化クロムなど。
還元剤: 水素化リチウムアルミニウムまたはパラジウム触媒を用いた水素ガスなど。
求核剤: 置換反応のためのアミンまたはチオールなど。
主要な生成物
酸化生成物: フランノンまたはキノン。
還元生成物: フェニル誘導体。
置換生成物: 臭素原子を置換したさまざまな官能基を持つ化合物。
4. 科学研究への応用
化学: より複雑な分子の合成のためのビルディングブロックとして。
生物学: 生物学的経路と相互作用を研究するためのプローブとして。
医学: 生物活性のため、疾患の潜在的な治療薬として。
工業: 医薬品や農薬の製造における中間体として。
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for diseases due to its biological activity.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
「9-(4-ブロモフェニル)-2-(フラン-2-イル)-5,6,7,9-テトラヒドロ-[1,2,4]トリアゾロ[5,1-b]キナゾリン-8(4H)-オン」の作用機序は、その特定の生物学的標的に依存します。一般的に、以下が含まれる可能性があります。
特定の受容体または酵素への結合: それらの活性を調節する。
DNAまたはRNAとの相互作用: 遺伝子発現に影響を与える。
細胞プロセスの中断: 治療効果につながる。
6. 類似の化合物との比較
類似の化合物
トリアゾロキナゾリノン類: 類似の核構造を持つが、置換基が異なる化合物。
ブロモフェニル誘導体: さまざまな核にブロモフェニル基が付加された化合物。
フラン誘導体: さまざまな構造にフラン環が付加された化合物。
独自性
「9-(4-ブロモフェニル)-2-(フラン-2-イル)-5,6,7,9-テトラヒドロ-[1,2,4]トリアゾロ[5,1-b]キナゾリン-8(4H)-オン」は、その官能基の組み合わせによりユニークであり、他の類似の化合物と比較して、独特の生物活性と化学反応性を示す可能性があります。
類似化合物との比較
Similar Compounds
Triazoloquinazolinones: Compounds with similar core structures but different substituents.
Bromophenyl derivatives: Compounds with bromophenyl groups attached to different cores.
Furan derivatives: Compounds with furan rings attached to various structures.
Uniqueness
“9-(4-bromophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one” is unique due to the combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
6131-74-4 |
|---|---|
分子式 |
C19H15BrN4O2 |
分子量 |
411.3 g/mol |
IUPAC名 |
9-(4-bromophenyl)-2-(furan-2-yl)-5,6,7,9-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C19H15BrN4O2/c20-12-8-6-11(7-9-12)17-16-13(3-1-4-14(16)25)21-19-22-18(23-24(17)19)15-5-2-10-26-15/h2,5-10,17H,1,3-4H2,(H,21,22,23) |
InChIキー |
UWTNBHSSXNKXNT-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(N3C(=NC(=N3)C4=CC=CO4)N2)C5=CC=C(C=C5)Br)C(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(furan-2-yl)-3-(2-methoxyphenyl)propyl]-N-[(4-methoxyphenyl)methyl]acetamide](/img/structure/B11591575.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 2-[(4-fluorophenyl)amino]-4-oxo-4-phenylbutanoate](/img/structure/B11591576.png)
![2-(3,4-Dihydroxyphenyl)-5-methyl-7-propyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B11591579.png)
![2-[(4-methyl-5-thioxo-4,5-dihydro-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11591586.png)
![(5Z)-5-(4-propoxybenzylidene)-2-(3,4,5-trimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11591592.png)
![ethyl 4-(4-bromophenyl)-2-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-3-carboxylate](/img/structure/B11591610.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-(2-methylpropoxy)-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B11591623.png)
![(5E)-3-(3-chlorophenyl)-5-{3-ethoxy-4-[(4-methylbenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B11591630.png)

![(2E)-3-(9-methyl-4-oxo-2-phenoxy-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-[(4-methylphenyl)sulfonyl]prop-2-enenitrile](/img/structure/B11591644.png)
![2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl(4-nitrophenyl)methanone](/img/structure/B11591649.png)
![1-(3,4-Dimethoxyphenyl)-2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11591651.png)
